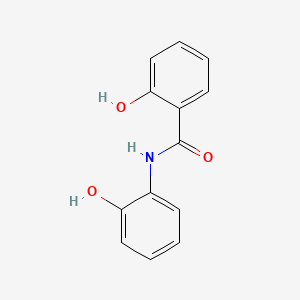
Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, also known as 2-hydroxy-N-(2-hydroxyphenyl)benzamide, is an organic compound with significant applications in various scientific fields. This compound is characterized by its benzamide structure, which includes two hydroxy groups attached to the benzene ring. It is known for its role in the development of fluorescent probes and its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N-(2-hydroxyphenyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 2-aminophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-hydroxy-N-(2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to the suppression of viral DNA replication, making it a potential antiviral agent . Additionally, its ability to form complexes with metal ions underlies its use in fluorescent probes .
Comparison with Similar Compounds
- 2-hydroxy-N-(4-hydroxyphenyl)benzamide
- 2-hydroxy-N-(2-phenylethyl)benzamide
- 2-hydroxy-N-(4-methoxyphenyl)benzamide
Comparison: Compared to these similar compounds, 2-hydroxy-N-(2-hydroxyphenyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For example, the presence of hydroxy groups at both ortho positions enhances its ability to form hydrogen bonds and coordinate with metal ions, making it particularly effective in applications such as fluorescent probes .
Properties
CAS No. |
20978-57-8 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-hydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO3/c15-11-7-3-1-5-9(11)13(17)14-10-6-2-4-8-12(10)16/h1-8,15-16H,(H,14,17) |
InChI Key |
UGFGDRANRAQQKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















